(R)-1-(6-(2-aminoethoxy)pyrimidin-4-yl)pyrrolidin-3-ol
Description
(R)-1-(6-(2-Aminoethoxy)pyrimidin-4-yl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidin-3-ol core linked to a pyrimidine ring substituted with a 2-aminoethoxy group. The (R)-enantiomer configuration is critical for stereospecific interactions in biological systems.
Properties
IUPAC Name |
(3R)-1-[6-(2-aminoethoxy)pyrimidin-4-yl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c11-2-4-16-10-5-9(12-7-13-10)14-3-1-8(15)6-14/h5,7-8,15H,1-4,6,11H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCBMIFOANDPLZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC(=NC=N2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=CC(=NC=N2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-1-(6-(2-aminoethoxy)pyrimidin-4-yl)pyrrolidin-3-ol, a compound characterized by its unique pyrrolidine and pyrimidine structures, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical strategies to achieve the desired chiral configuration. The synthetic pathway often includes the formation of the pyrrolidine ring followed by the introduction of the pyrimidine moiety via nucleophilic substitution reactions.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, a related study assessed the anticancer properties of various pyrrolidine derivatives using the A549 human lung adenocarcinoma model. These compounds were evaluated for their cytotoxic effects compared to cisplatin, a standard chemotherapeutic agent. The results demonstrated structure-dependent anticancer activity, with specific substitutions enhancing efficacy against cancer cells while maintaining lower toxicity towards non-cancerous cells .
Neuroprotective Effects
Compounds similar to this compound have shown promise in neuroprotection. For example, certain derivatives are capable of inhibiting acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
The biological mechanisms underlying the activity of this compound involve interactions with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as AChE and other kinases, affecting neurotransmitter levels and cellular signaling pathways.
- Cell Cycle Modulation : By influencing cell cycle regulators, these compounds can induce apoptosis in cancer cells while sparing normal cells.
Case Study 1: Anticancer Activity
In a comparative study involving multiple pyrrolidine derivatives, it was found that specific modifications on the pyrimidine ring significantly enhanced anticancer activity against A549 cells. Compounds with halogen substitutions exhibited reduced cell viability in a dose-dependent manner .
| Compound | Structure | Viability (%) at 100 µM |
|---|---|---|
| 1 | R1 | 78 |
| 2 | R2 | 64 |
| 3 | R3 | 61 |
Case Study 2: Neuroprotective Activity
Another study explored the neuroprotective effects of related compounds against oxidative stress-induced neurotoxicity. The results indicated that certain derivatives could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels and enhancing antioxidant defenses .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 2-aminoethoxy group in the target compound introduces a polar, basic moiety, likely improving aqueous solubility compared to the chloro () or methylthio () substituents.
Molecular Weight and Physicochemical Properties :
- The target compound (MW 223.28) is lighter than the methylthio analog (MW 255.34, ) but heavier than the chloro derivatives (). Lower molecular weight may improve bioavailability.
- Storage Conditions : The methylthio analog requires refrigeration (2–8°C) , suggesting higher sensitivity to degradation compared to the room-temperature-stable chloro analog .
Hazard Profiles: The methylthio analog () carries hazards related to acute toxicity (H302), skin irritation (H315), and eye irritation (H319), which are absent in the chloro derivatives. This implies that the aminoethoxy group in the target compound may alter toxicity profiles, though experimental validation is needed.
Structural-Activity Relationship (SAR) Considerations
While pharmacological data for the target compound are unavailable, inferences can be drawn from substituent trends:
- Aminoethoxy Group: Likely enhances target engagement through hydrogen bonding or ionic interactions with biological receptors, a feature absent in chloro or methyl-substituted analogs.
- Stereochemistry : All compounds are (R)-enantiomers, emphasizing the role of chirality in activity. Enantiopure synthesis is critical for consistency in research applications.
Preparation Methods
Preparation of the Pyrimidine Core and 6-Substitution
Several research findings indicate that the 6-position of pyrimidines can be functionalized by nucleophilic aromatic substitution of a suitable leaving group (e.g., chlorine or bromine) with aminoethoxy derivatives:
- A typical method involves displacement of a 6-chloropyrimidine intermediate with 2-aminoethanol or its protected derivatives under basic or acidic conditions, yielding the 6-(2-aminoethoxy)pyrimidin-4-yl intermediate.
- Protection strategies such as Boc-protection of aminoethanol are used to control reactivity and facilitate purification.
- Mitsunobu-type reactions have been employed to attach aminoethoxy groups to aromatic systems, which could be adapted for pyrimidine substitution.
Representative Synthetic Route (Based on Literature)
Detailed Reaction Conditions and Findings
- Nucleophilic Aromatic Substitution (SNAr): The displacement of a chlorine atom at the 6-position of the pyrimidine ring by 2-aminoethanol or its derivatives typically occurs in polar solvents such as isopropanol with acetic acid as a catalyst at elevated temperatures (e.g., 80 °C for 12 hours).
- Protection/Deprotection: Boc-protection of the aminoethanol is removed by trifluoroacetic acid under mild conditions to avoid side reactions and to liberate the free amine for further coupling.
- Metal-Catalyzed Coupling: Palladium or copper catalysts facilitate the coupling of pyrrolidin-3-ol derivatives to the pyrimidine core. Ligands such as XPhos and bases like lithium bis(trimethylsilyl)amide have been used to improve yields and selectivity.
- Stereochemical Control: The (R)-enantiomer of the pyrrolidin-3-ol fragment shows superior biological activity, and its selective synthesis or resolution is critical. Enantioselective synthesis methods or chiral pool starting materials are employed to achieve this.
Summary Table of Key Preparation Methods
Research Findings and Optimization Insights
- The presence of the (R)-configuration in the pyrrolidin-3-ol moiety significantly enhances biological activity, necessitating stereochemical purity in synthesis.
- The 6-(2-aminoethoxy) substitution on the pyrimidine ring can be efficiently introduced by nucleophilic aromatic substitution, with Boc-protection strategies improving yields and handling.
- Metal-catalyzed coupling reactions provide versatile and effective means for attaching the pyrrolidine unit, with ligand and base choice impacting reaction efficiency and stereochemical outcomes.
- Optimization of reaction conditions such as temperature, solvent, and catalyst loading is critical to maximize yield and purity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-1-(6-(2-aminoethoxy)pyrimidin-4-yl)pyrrolidin-3-ol, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution on a pyrimidine scaffold. A key step involves coupling 6-chloropyrimidin-4-amine derivatives with (R)-pyrrolidin-3-ol under basic conditions (e.g., NaH or K₂CO₃ in DMF). For the aminoethoxy side chain, Mitsunobu reactions or SN2 displacements with 2-aminoethanol are common. Yields (~52–60%) can be improved by controlling temperature (50–80°C) and using catalytic agents like tetrabutylammonium iodide (TBAI) . Hydrochloric acid treatment facilitates salt formation for crystallization .
- Data : Example: A 52.7% yield was achieved via HCl-mediated salt formation and vacuum drying .
Q. How is stereochemical purity validated for the (R)-configured pyrrolidine moiety?
- Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or X-ray crystallography confirms enantiomeric excess. Polarimetry and circular dichroism (CD) spectroscopy are complementary techniques. For intermediates, retention times and optical rotation values (e.g., [α]D²⁵ = +15.2°) should match reference standards .
Q. What analytical techniques are critical for characterizing this compound?
- Techniques :
- LCMS : Monitors molecular ion peaks (e.g., m/z 643 [M+H]⁺) and purity during synthesis .
- HPLC : Reverse-phase C18 columns with MeCN/water gradients assess purity (>98%) .
- XRPD : Identifies crystalline polymorphs via characteristic peaks (e.g., 2θ = 8.2°, 12.5°, 17.8°) .
Advanced Research Questions
Q. How does the aminoethoxy side chain influence binding to biological targets like RNA-modifying enzymes?
- Mechanistic Insight : The aminoethoxy group enhances hydrogen bonding with catalytic residues (e.g., in METTL3-METTL14 complex). Structural analogs lacking this group show reduced inhibition (IC₅₀ > 10 μM vs. 0.5 μM for the parent compound). Docking studies (PDB: 7NHV) suggest the pyrrolidine hydroxyl stabilizes water-mediated interactions .
- Experimental Design : Compare IC₅₀ values of analogs using fluorescence polarization assays with SAM-cofactor analogs .
Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?
- Analysis : The compound’s hydrochloride salt is water-soluble (>50 mg/mL), while the free base is more soluble in DMSO or MeOH. Contradictions arise from protonation state and counterion effects. Use pH-solubility profiling (e.g., shake-flask method at pH 1–7) and Hansen solubility parameters to optimize formulation .
Q. What strategies improve metabolic stability without compromising target affinity?
- Approach :
- Isosteric replacement : Substitute the pyrimidine ring with 1,3,5-triazine to reduce CYP3A4-mediated oxidation.
- PEGylation : Attach polyethylene glycol (PEG) to the aminoethoxy group (e.g., 2-[2-(2-aminoethoxy)ethoxy]ethoxy derivatives), improving t½ from 2.1 to 6.8 hours in hepatic microsomes .
Q. How do structural variations in the pyrrolidine ring affect pharmacokinetic properties?
- SAR Insights :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
